REACTION_SMILES
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[Cl:1][c:2]1[n:3][c:4](-[c:12]2[n:13][cH:14][cH:15][cH:16][cH:17]2)[n:5][c:6]([C:8]([F:9])([F:10])[F:11])[cH:7]1.[NH2:18][c:19]1[cH:20][cH:21][cH:22][c:23]([OH:24])[cH:25]1>>[ClH:1].[c:2]1([NH:18][c:19]2[cH:20][cH:21][cH:22][c:23]([OH:24])[cH:25]2)[n:3][c:4](-[c:12]2[n:13][cH:14][cH:15][cH:16][cH:17]2)[n:5][c:6]([C:8]([F:9])([F:10])[F:11])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FC(F)(F)c1cc(Cl)nc(-c2ccccn2)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cccc(O)c1
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Name
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Type
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product
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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Oc1cccc(Nc2cc(C(F)(F)F)nc(-c3ccccn3)n2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |